
5-Chloro-7-methyl-2-(pyridin-3-yl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-methyl-2-(pyridin-3-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a chloro and methyl substitution on the indoline ring, along with a pyridinyl group, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-2-(pyridin-3-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindoline, 3-pyridinecarboxaldehyde, and methyl iodide.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 5-chloroindoline with 3-pyridinecarboxaldehyde under acidic conditions.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Chloro-7-methyl-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indoline derivatives.
科学的研究の応用
5-Chloro-7-methyl-2-(pyridin-3-yl)indoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Chloro-7-methyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
5-Chloro-2-(pyridin-3-yl)indoline: Lacks the methyl group, resulting in different chemical properties and biological activities.
7-Methyl-2-(pyridin-3-yl)indoline: Lacks the chloro group, affecting its reactivity and interactions with biological targets.
5-Chloro-7-methylindoline: Lacks the pyridinyl group, leading to different applications and biological effects.
Uniqueness
5-Chloro-7-methyl-2-(pyridin-3-yl)indoline is unique due to the presence of both chloro and methyl substitutions along with the pyridinyl group. This combination of functional groups imparts distinct chemical properties and enhances its potential for diverse biological activities and applications.
特性
分子式 |
C14H13ClN2 |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
5-chloro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13ClN2/c1-9-5-12(15)6-11-7-13(17-14(9)11)10-3-2-4-16-8-10/h2-6,8,13,17H,7H2,1H3 |
InChIキー |
KFQIQWBFHOPAQW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1NC(C2)C3=CN=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


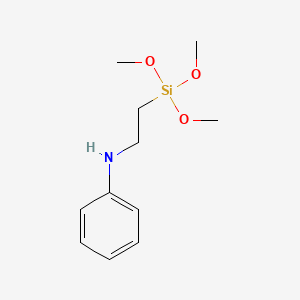
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11869431.png)

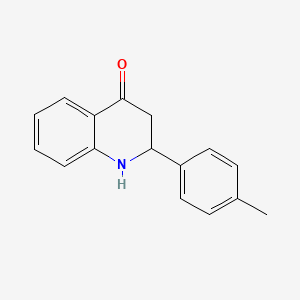
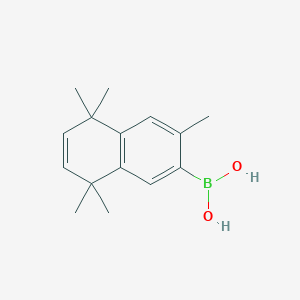
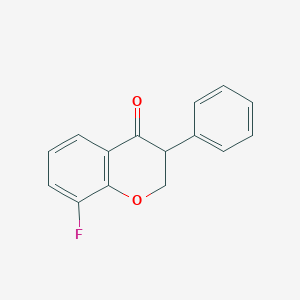

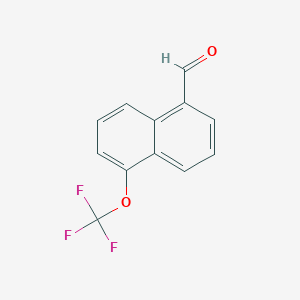
![7-bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B11869468.png)

![1-Benzyl-7-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11869480.png)

![tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11869487.png)
![6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11869495.png)
